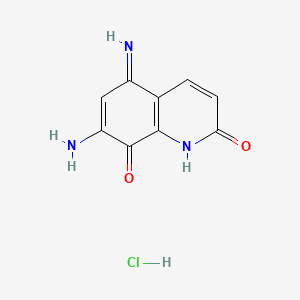

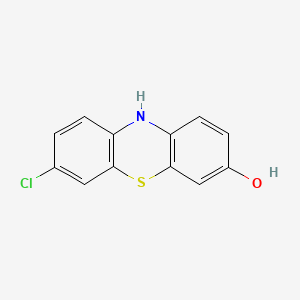

![molecular formula C20H28N2O5 B583255 Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate CAS No. 361436-29-5](/img/structure/B583255.png)

Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate, also known as Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate, is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.453. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. The Boc group prevents unwanted reactions that may occur due to the multiple reactive groups present in amino acid ionic liquids (AAILs), thus enhancing the efficiency and selectivity of peptide bond formation .

Organic Synthesis

In organic chemistry, the Boc-protected amino acid derivatives are valuable for multistep synthesis. They are used as starting materials in various organic reactions, including amide formation, where they can be coupled with other organic compounds to form complex molecules .

Medicinal Chemistry

The Boc-protected indole derivative is a precursor in the synthesis of biologically active molecules. It can be transformed into compounds that exhibit a range of biological activities, such as anticancer, anti-inflammatory, and analgesic properties .

Material Science

The tert-butyl group is significant in the field of material science. It is used to modify the physical properties of materials, such as increasing the thermal stability of polymers or altering the solubility of compounds in various solvents .

Bioconjugation

This compound can be employed in bioconjugation techniques where it is used to attach biomolecules to various substrates. The Boc group can be deprotected under mild acidic conditions, allowing for the conjugation of the indole derivative to proteins or other biological targets .

Analytical Chemistry

In analytical chemistry, the tert-butyl indole derivative can be used as a standard or reference compound in mass spectrometry or chromatography to identify or quantify similar compounds in complex mixtures .

Environmental Science

The tert-butyl group plays a role in environmental science research, particularly in the study of hydrophobic organic compounds. Its presence in a molecule can influence the compound’s behavior in the environment, such as its persistence or bioaccumulation potential .

Food Chemistry

Compounds with tert-butyl groups are sometimes used as stabilizers in food packaging materials. They help to prevent the degradation of plastics and ensure the safety and longevity of food products stored within .

Propriétés

IUPAC Name |

tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-10-9-13-12-22(18(25)27-20(4,5)6)16-8-7-14(23)11-15(13)16/h7-8,11-12,23H,9-10H2,1-6H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDYOEXQSBWWOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401113658 |

Source

|

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401113658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361436-29-5 |

Source

|

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361436-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401113658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)